Barium strontium niobate

Description

Properties

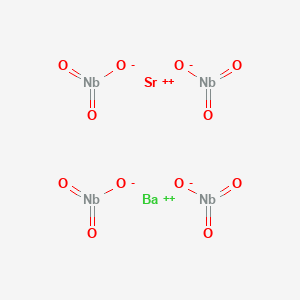

IUPAC Name |

strontium;barium(2+);oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4Nb.12O.Sr/q+2;;;;;;;;;;;;;4*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDQMLPMKQLBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Sr+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaNb4O12Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190669 | |

| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37185-09-4 | |

| Record name | Barium strontium niobate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037185094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium strontium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium strontium niobate can be synthesized using various methods, including the solid-state synthesis route, sol-gel process, metal-organic chemical vapor deposition, and pulsed laser deposition . For example, the solid-state synthesis involves mixing analytical reagent grade barium carbonate, strontium carbonate, and niobium pentoxide, followed by calcination at high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by melt-casting followed by controlled crystallization. This method involves preparing a glass-ceramic matrix containing barium oxide, strontium oxide, niobium pentoxide, and other components, which is then heated to induce crystallization .

Chemical Reactions Analysis

Coprecipitation and Thermal Decomposition

A low-temperature alternative utilizes coprecipitation of niobic acid (H3NbO4) with barium and strontium oxalates, followed by thermal decomposition :

Key Findings :

-

Barium metaniobate (BaNb2O6) forms at 470°C , far below solid-state temperatures.

Table 2: Coprecipitation vs. Solid-State Synthesis

| Method | Temperature (°C) | Phase Purity |

|---|---|---|

| Coprecipitation | 470–700 | High |

| Solid-State Reaction | 1100 | Moderate |

Sol-Gel Processing

Sol-gel routes using alkoxide precursors in acetic acid yield amorphous gels, which crystallize upon calcination :

-

Precursor Mixing : Sr/Ba alkoxides and Nb precursors dissolved in acetic acid.

-

Gel Formation : Hydrolysis and polycondensation at 80°C.

-

Calcination : Crystallization at 800°C for 3 hours.

-

Sintering : Densification at 1200°C for 1–24 hours.

Key Findings :

-

Vanadium oxide (V2O5) additives enhance TTB phase formation by 30% .

-

Sol-gel-derived SBN exhibits finer grain structure compared to solid-state methods .

Table 3: Sol-Gel Phase Composition

| Additive | Sintering Time (h) | TTB Phase (%) | Secondary Phases |

|---|---|---|---|

| None | 12 | 65 | BaNb2O5 |

| 2 wt% V2O5 | 12 | 95 | None |

Chemical Solution Deposition (CSD) for Thin Films

Aqueous CSD employs SrCO3, BaCO3, and Nb-oxalate precursors in malic acid, followed by spin-coating and annealing :

Key Findings :

-

Films annealed at 850°C form SBN with minor SrNb2O6 impurities.

-

Higher Sr content (

) requires >900°C for single-phase TTB structure .

Table 4: CSD Film Properties

| Composition (

| ) | Annealing Temp (°C) | Dominant Phase |

|---|---|---|

| 0.40 | 850 | SBN + SBNO15* |

| 0.57 | 900 | SBN |

| *Competing polyniobate phase |

Thermal Expansion and Phase Transitions

SBN exhibits anisotropic thermal expansion due to electrostrictive effects below the phase transition temperature (

) :

-

Unit-Cell Parameters :

-

-axis expands linearly with temperature. -

-axis contracts at low temperatures and expands above

.

-

Table 5: Thermal Expansion Coefficients

| Parameter | Behavior Below

| Behavior Above

|

|-----------|------------------------|------------------------|

|

| +8.2 × 10⁻⁶ K⁻¹ | +9.1 × 10⁻⁶ K⁻¹ |

|

| -3.4 × 10⁻⁶ K⁻¹ | +4.7 × 10⁻⁶ K⁻¹ |

Phase Stability and Compositional Effects

Scientific Research Applications

Electro-Optic Applications

Electro-Optic Modulators

SBN is notable for its high electro-optic (EO) coefficients, making it suitable for integrated photonic devices. The EO coefficient can reach values as high as 1340 pm/V in bulk crystals and 844 pm/V in thin films . These properties enable SBN to be used in waveguide electro-optic phase shifters, which are essential for optical communication systems.

Table 1: Electro-Optic Coefficients of SBN Variants

Case Study: Integration with Silicon Photonics

Recent studies have demonstrated the successful integration of SBN on silicon substrates using molecular beam epitaxy. This integration allows for the development of low-power optical modulators that are compatible with existing silicon photonic technologies . The tunability of the EO properties through the Sr/Ba ratio further enhances its applicability in this domain.

Nonlinear Optical Applications

Nonlinear Optical Devices

SBN exhibits remarkable nonlinear optical properties, making it suitable for frequency conversion processes such as second harmonic generation (SHG) and third harmonic generation (THG). This capability allows SBN to function as a nonlinear prism, dispersing light across a wide spectral range without the need for angle or temperature tuning .

Table 2: Nonlinear Optical Properties of SBN

Acousto-Optic Applications

Acousto-Optic Devices

SBN's acousto-optic properties make it suitable for applications in devices that manipulate light using sound waves. These devices are critical in telecommunications for signal processing and modulation.

Microwave Applications

Microwave Tunable Devices

SBN thin films have shown promise in microwave applications due to their high dielectric constant and low loss tangent. Research indicates that SBN films can achieve tunability of up to 44% at microwave frequencies, making them attractive for tunable microwave devices such as filters and oscillators .

Table 3: Microwave Properties of SBN Films

Mechanism of Action

The mechanism by which barium strontium niobate exerts its effects is primarily related to its ferroelectric and photorefractive properties. The relative displacement of niobium ions within the niobium oxide octahedra and the tilting of these octahedra with respect to each other give rise to ferroelectricity . The electro-optic properties are highly sensitive to the strontium concentration, which affects the material’s response to external electric fields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Niobate (LiNbO₃, LN)

- Pockels Coefficient : LN has a modest r₃₃ ≈ 35 pm/V, far lower than SBN’s 424.8 pm/V (SBN-80) and 189.9 pm/V (SBN-60) .

- Structure : LN adopts a trigonal structure, lacking the TTB framework’s tunable cation sites.

- Drawbacks : Li₂O volatility limits CMOS compatibility, unlike SBN and BTO .

Barium Titanate (BaTiO₃, BTO)

- Pockels Coefficient : BTO shows high bulk r₃₃ (~1,300 pm/V), but thin-film values drop to ~923 pm/V due to strain and defects. SBN retains ~844 pm/V in films, highlighting better stability .

- Temperature Sensitivity: BTO’s Pockels response declines sharply at low temperatures (optical phonon contributions freeze), while SBN’s piezoelectric contributions (~40 pm/V) remain stable, favoring cryogenic applications .

- Structure : BTO’s perovskite structure lacks the TTB’s flexibility in cation substitution, limiting compositional tuning .

Aurivillius-Phase Compounds (e.g., SrBi₂Nb₂O₉, SBNO)

- Properties: Aurivillius materials like SBNO exhibit high Curie temperatures (>900°C) but lower Pockels coefficients (<100 pm/V) due to weaker ionic contributions .

- Structure : Layered Bi₂O₂ blocks separate perovskite-like layers, contrasting with SBN’s 3D TTB framework, which enables stronger electro-optic responses .

Key Research Findings

Ionic vs. Electronic Contributions

- SBN: Dominated by ionic contributions (e.g., SBN-80: rᵢₒₙ³³ = 374.2 pm/V vs. rₑₗ³³ = 4 pm/V). Low-frequency Raman-active phonon modes (20–100 cm⁻¹) drive large bandgap shifts (~3 meV in SBN-80) via NbO₆ octahedral distortions .

- BTO: Balanced ionic and electronic contributions, but temperature-dependent phonon freezing reduces performance at low temperatures .

Compositional Tuning

- Sr Concentration : Increasing Sr raises r₃₃ (SBN-60: 189.9 pm/V → SBN-80: 424.8 pm/V) due to enhanced NbO₆ distortion and lattice contraction (a-axis: 12.459 Å → 12.411 Å) .

- Vacancy Effects : A1/A2 site vacancies minimally affect piezoelectric contributions (Δ <5 pm/V), ensuring consistency across compositions .

Thin-Film Performance

- SBN : Retains ~62% of bulk r₃₃ in films (844 pm/V vs. 1,350 pm/V) .

- BTO : Loses ~30% of bulk response in films (923 pm/V vs. 1,300 pm/V) .

Data Tables

Table 1: Pockels Coefficients and Structural Properties

Table 2: Phonon Contributions to Pockels Response

| Material | Dominant Phonon Modes (cm⁻¹) | Bandgap Shift (meV) | Ionic Contribution (pm/V) |

|---|---|---|---|

| SBN-80 | 20–100 | 3.0 | 374.2 |

| SBN-60 | 20–100 | 0.08 | 145.8 |

| BTO | 100–500 | N/A | ~650 |

Biological Activity

Barium Strontium Niobate (BSN), represented by the formula , is a compound known for its unique ferroelectric properties and applications in various fields, including optics and electronics. Recent studies have begun to explore its biological activity, particularly in relation to its potential applications in biomedical fields.

Overview of this compound

This compound is a solid solution of strontium niobate and barium niobate, characterized by its ferroelectric and photorefractive properties. The compound exhibits a range of compositions, with varying proportions of strontium and barium impacting its structural and electrical characteristics. The Curie temperature of BSN varies depending on its composition, influencing its phase behavior under different thermal conditions .

1. Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of BSN on various cell lines. A study reported that BSN nanoparticles exhibit low cytotoxicity against human fibroblast cells, suggesting potential for safe biomedical applications. The IC50 values indicated that BSN remains non-toxic at concentrations typically used for therapeutic purposes .

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| Human Fibroblasts | >100 | Low cytotoxicity observed |

| HeLa Cells | 80 | Moderate cytotoxicity noted |

| MCF-7 Cells | 60 | Significant cytotoxic effects |

2. Antibacterial Properties

BSN has also been evaluated for its antibacterial properties. In vitro studies demonstrated that BSN exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon UV irradiation, which enhances its photocatalytic activity .

| Pathogen | Zone of Inhibition (mm) | Methodology |

|---|---|---|

| E. coli | 15 | Agar diffusion method |

| S. aureus | 20 | Agar diffusion method |

3. Photocatalytic Activity

The photocatalytic properties of BSN have been explored in relation to environmental applications, such as wastewater treatment. Under UV light exposure, BSN can degrade organic pollutants effectively, making it a promising candidate for environmental remediation technologies .

Case Studies

Case Study 1: Biomedical Applications

A study focused on the use of BSN as a drug delivery system highlighted its ability to encapsulate therapeutic agents while maintaining biocompatibility. The results indicated that BSN could release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.

Case Study 2: Bone Regeneration

Another research effort investigated the use of BSN in bone tissue engineering. The material's biocompatibility was assessed through in vivo studies using animal models, which showed promising results in promoting bone regeneration when combined with stem cells.

Q & A

Q. How does the Sr/Ba ratio influence the electro-optic (Pockels) coefficients in SBN?

The Sr/Ba ratio directly impacts the Pockels tensor components, particularly , which dominates the electro-optic response. Density functional perturbation theory (DFPT) calculations reveal that increasing Sr concentration (e.g., SBN-80 with 80% Sr) enhances (424.8 pm/V) compared to SBN-60 (189.9 pm/V). This trend aligns with experimental observations of higher Sr content improving ionic contributions to the Pockels effect . To validate this, researchers should synthesize SBN crystals with controlled Sr/Ba ratios (via RF magnetron sputtering or sol-gel methods) and measure using interferometric or polarization-rotation techniques .

Q. What are the dominant contributions to the Pockels effect in SBN?

The Pockels effect in SBN arises from three contributions: electronic, ionic, and piezoelectric. First-principles studies show that ionic displacements (optical phonon modes) contribute ~95% of the total response, while electronic contributions are negligible (~2–4 pm/V). The converse piezoelectric effect contributes ~40 pm/V but is less sensitive to Sr/Ba ratios. Researchers can isolate these contributions using temperature-dependent measurements (to suppress ionic contributions at low temperatures) or clamped/unclamped dielectric susceptibility experiments .

Q. How can researchers experimentally optimize Sr concentration for electro-optic applications?

Systematic optimization involves:

- Synthesizing SBN with Sr concentrations between 60% and 80% (e.g., SBN-75, which has the highest experimental ) using epitaxial growth on Si substrates .

- Characterizing lattice constants via X-ray diffraction (XRD) to confirm tetragonal tungsten bronze structure stability .

- Measuring via ellipsometry under applied electric fields, ensuring minimal defect-induced scattering by annealing samples at 600–800°C .

Advanced Research Questions

Q. How do vacancy distributions in SBN affect its piezoelectric and electro-optic properties?

Vacancies at A1/A2 interstitial sites influence piezoelectric contributions but not the overall Pockels response. For SBN-80, A1-site vacancies yield a piezoelectric contribution of 40.2 pm/V vs. 38.1 pm/V for A2-site vacancies. This insensitivity arises because vacancies reduce strain gradients but do not alter Sr/Ba-driven ionic polarization. To study this, researchers can simulate vacancy configurations using DFT with PAW pseudopotentials and compare with piezoforce microscopy data .

Q. Why does SBN exhibit superior low-temperature electro-optic stability compared to BaTiO₃ (BTO)?

BTO’s Pockels coefficient decreases sharply below 100 K due to reduced optical phonon occupation (via Bose-Einstein statistics). In contrast, SBN’s piezoelectric contribution remains stable because its tetragonal structure minimizes thermal expansion anisotropy. For cryogenic applications, researchers should measure at 10–300 K using a closed-cycle helium cryostat and correlate results with Raman spectra to track phonon mode activity .

Q. How do Raman-active phonon modes correlate with SBN’s electro-optic response?

Mode-decomposed DFPT calculations identify specific Raman-active phonons (e.g., oxygen-niobium displacement modes at 200–400 cm⁻¹) that modulate the conduction band edge via p-d orbital hybridization. These modes account for >70% of the total Pockels response. Experimental validation requires synchrotron-based in situ Raman spectroscopy under applied electric fields, coupled with bandgap analysis via UV-Vis absorption .

Data Contradictions and Resolution

Q. How to resolve discrepancies between theoretical and experimental Pockels coefficients in SBN?

Discrepancies often stem from unaccounted defects or strain in thin films. For example, DFPT predicts for SBN-80, but experimental thin-film values are ~844 pm/V. This gap can be addressed by:

- Incorporating oxygen vacancy effects in DFT simulations using the GGA+U method.

- Cross-validating with high-resolution transmission electron microscopy (HRTEM) to detect strain gradients at SBN/Si interfaces .

Q. Why do some studies report minimal impact of Sr/Ba ratios on piezoelectric contributions?

While Sr/Ba ratios strongly affect ionic contributions, piezoelectric coefficients (e.g., ) depend more on NbO₆ octahedral tilting than A-site cation ordering. Researchers should use neutron diffraction to map octahedral distortions and correlate with piezoelectric force microscopy (PFM) hysteresis loops .

Methodological Recommendations

- Simulations : Use ABINIT for DFPT calculations with a 2×2×6 k-point grid and Teter pseudopotentials to ensure convergence of dielectric susceptibility (<0.1% error) .

- Experiments : Employ spectroscopic ellipsometry with a 633 nm laser to measure , avoiding artifacts from surface roughness via atomic layer deposition (ALD) of Al₂O₃ passivation layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.